4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
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Overview
Description
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Fluorination: Introduction of the fluorine atom at the 4-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor.
Formylation: Introduction of the formyl group at the 3-position of the indole ring. This can be done using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is not well-documented. like other indole derivatives, it may interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Potential to bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Lacks the propan-2-yl and formyl groups.
1-(Propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom.
4-Fluoro-1H-indole-3-carbaldehyde: Lacks the propan-2-yl group.
Uniqueness
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the propan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H12FNO |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3 |
InChI Key |
BRIYLXSAYUFSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC=C2F)C=O |
Origin of Product |
United States |
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